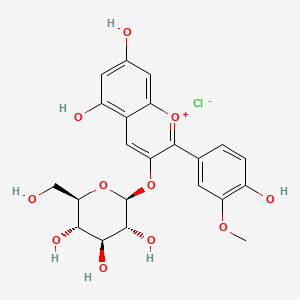

Peonidin 3-O-glucoside

Vue d'ensemble

Description

Le peonidine 3-O-glucoside (chlorure) est une anthocyanine, un type de pigment flavonoïde présent dans divers fruits et légumes. Il est particulièrement abondant dans les raisins rouges, les oignons rouges et le maïs violet . Ce composé est connu pour sa couleur rouge foncé à violette et est souvent utilisé comme colorant naturel dans les aliments et les boissons . Sa formule chimique est C22H23ClO11, et sa masse molaire est de 498,86 g/mol .

Applications De Recherche Scientifique

Peonidin 3-O-glucoside (chloride) has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Peonidin 3-O-glucoside, an anthocyanin, primarily targets oxidative stress and inflammation in cells . It interacts with reactive oxygen species (ROS) and superoxide anions, which are key players in oxidative stress . It also interacts with the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism .

Mode of Action

This compound exerts its effects by inhibiting the excessive production of ROS and superoxide anions, thereby reducing oxidative stress . It also increases glutathione levels and enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT) . Furthermore, it interacts with PPARα, possibly activating PPARα-mediated peroxisomal lipid oxidation .

Biochemical Pathways

This compound affects several biochemical pathways. It upregulates transcription factor EB (TFEB)-mediated lysosomal function, which plays a crucial role in cellular clearance processes . It also activates the PPARα-mediated peroxisomal lipid oxidation pathway, which is essential for the breakdown of fatty acids .

Pharmacokinetics

Anthocyanins, in general, are known to be water-soluble and can undergo glycosylation, attaching a sugar moiety such as glucose, fructose, mannose, or other similar sugars . This could potentially affect their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in significant reduction of lipid accumulation in cells, particularly in a nonalcoholic fatty liver disease (NAFLD) cell model . It also alleviates inflammation and improves the depletion of mitochondrial content and damage of the mitochondrial electron transfer chain developed concomitantly in the cell model . Moreover, it has been investigated for its potential to inhibit tumor cell growth and reduce metastasis of lung cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins This could potentially affect the compound’s efficacy and stability

Analyse Biochimique

Biochemical Properties

Peonidin 3-O-glucoside interacts with various enzymes, proteins, and other biomolecules. It has been found to exert antioxidant and anti-inflammatory activities . It can also inhibit tumor cell growth and reduce the metastasis of lung cancer cells . The compound has been studied for its potential in dye-sensitized solar cells (DSSCs), with research indicating that it has dye potential .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce lipid accumulation in a nonalcoholic fatty liver disease (NAFLD) cell model . The compound also inhibits oxidative stress by reducing the excessive production of reactive oxygen species and superoxide anion, increasing glutathione levels, and enhancing the activities of SOD, GPX, and CAT .

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to upregulate transcription factor EB (TFEB)-mediated lysosomal function and activate the peroxisome proliferator-activated receptor alpha (PPARα)-mediated peroxisomal lipid oxidation by interacting with PPARα .

Méthodes De Préparation

Le peonidine 3-O-glucoside (chlorure) peut être synthétisé par plusieurs méthodes :

Extraction de Sources Naturelles : Cette méthode implique l'extraction du composé à partir de plantes telles que le maïs violet et les raisins rouges.

Synthèse Chimique : Cela implique la glycosylation de la peonidine avec du glucose en milieu acide pour former du peonidine 3-O-glucoside.

Production Industrielle : La production à grande échelle implique souvent l'utilisation de méthodes biotechnologiques, y compris l'utilisation de micro-organismes génétiquement modifiés pour produire le composé en grandes quantités.

Analyse Des Réactions Chimiques

Le peonidine 3-O-glucoside (chlorure) subit diverses réactions chimiques :

Réduction : La réduction du peonidine 3-O-glucoside peut conduire à la formation de leucoanthocyanidines incolores.

Substitution : Les groupes méthoxy et hydroxyle du composé peuvent subir des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et Conditions Courants : Les réactifs courants comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium.

Produits Principaux : Les principaux produits comprennent les quinones, les leucoanthocyanidines et divers dérivés substitués.

4. Applications de la Recherche Scientifique

Le peonidine 3-O-glucoside (chlorure) a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme colorant naturel et comme réactif dans diverses réactions chimiques.

Médecine : La recherche a montré que le peonidine 3-O-glucoside (chlorure) peut inhiber la croissance des cellules tumorales et réduire les métastases dans les cellules cancéreuses du poumon.

5. Mécanisme d'Action

Le peonidine 3-O-glucoside (chlorure) exerce ses effets par plusieurs mécanismes :

Activité Antioxydante : Il élimine les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs.

Activité Anti-inflammatoire : Le composé inhibe l'activation des voies inflammatoires, réduisant la production de cytokines pro-inflammatoires.

Activité Anticancéreuse : Il inhibe la croissance des cellules cancéreuses en induisant l'apoptose et en réduisant les métastases.

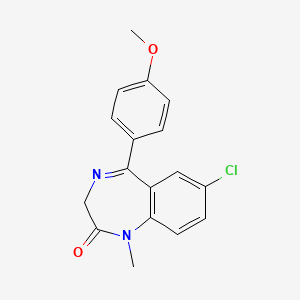

Comparaison Avec Des Composés Similaires

Le peonidine 3-O-glucoside (chlorure) est unique parmi les anthocyanines en raison de sa structure et de ses propriétés spécifiques. Des composés similaires comprennent :

Cyanidine 3-O-glucoside : Une autre anthocyanine aux propriétés antioxydantes et anti-inflammatoires similaires.

Delphinidine 3-O-glucoside : Connu pour sa forte activité antioxydante.

Pelargonidine 3-O-glucoside : Présente des propriétés colorantes similaires, mais diffère dans sa structure chimique.

Le peonidine 3-O-glucoside (chlorure) se distingue par ses puissantes activités anti-cancéreuses et antidiabétiques, ce qui en fait un composé précieux dans la recherche scientifique et les applications industrielles .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTNZDSOEFSAIZ-VXZFYHBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219119 | |

| Record name | Peonidin 3-monoglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-39-4 | |

| Record name | Glucopeonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peonidin 3-monoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peonidin 3-monoglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEONIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3419IIT8I0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

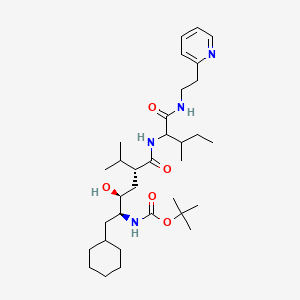

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)